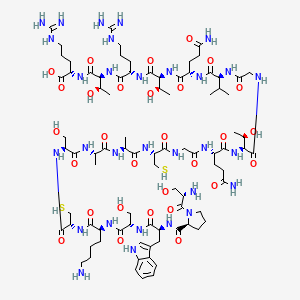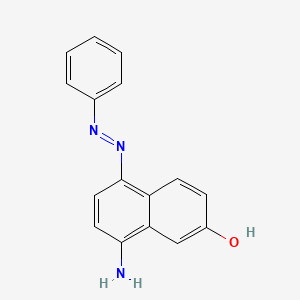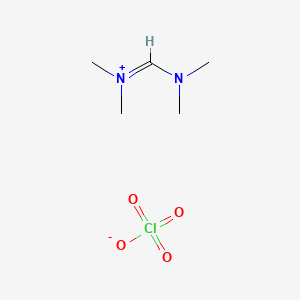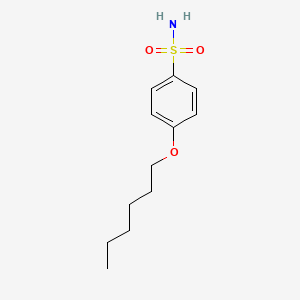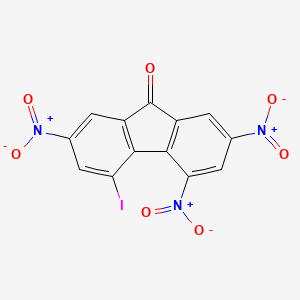
Tert-butyl 2-cyanobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-cyanobut-2-enoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a tert-butyl ester group and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a cyanide source under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the cyanide anion adds to the β-position of the acrylate, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or primary amines (RNH2) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Tert-butyl 2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Michael addition reactions.
Biology: The compound can be utilized in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: This compound is employed in the manufacture of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the β-position more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including Michael additions and nucleophilic substitutions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl cyanoacetate: Similar in structure but with a different reactivity profile.
Tert-butyl acrylate: Lacks the cyano group, leading to different chemical behavior.
Tert-butyl 2-cyano-2-methylhydrazinecarboxylate: Features a hydrazine group, offering unique reactivity.
Uniqueness
Tert-butyl 2-cyanobut-2-enoate is unique due to the presence of both the tert-butyl ester and cyano groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis, making it a valuable compound in both academic and industrial research .
Propiedades
Número CAS |
1114-83-6 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
tert-butyl 2-cyanobut-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h5H,1-4H3 |
Clave InChI |
MLCNCLMRXNWYSD-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C#N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
